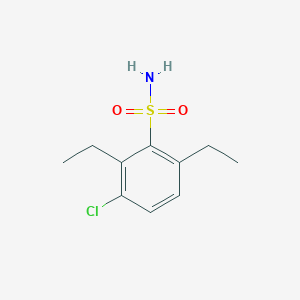
3-Chloro-2,6-diethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,6-diethylbenzenesulfonamide: is an organic compound with the molecular formula C10H14ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-diethylbenzenesulfonamide typically involves the sulfonation of 3-chloro-2,6-diethylbenzene. The process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions generally include controlled temperature and stirring to ensure complete sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Chloro-2,6-diethylbenzenesulfonamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonate esters under appropriate conditions.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted sulfonamides.
Oxidation Products: Sulfonic acids or sulfonate esters.
Reduction Products: Amines or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-2,6-diethylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in pharmaceutical and agrochemical research.
Biology: In biological research, this compound can be used to study the effects of sulfonamide derivatives on enzyme activity and protein interactions. It may also be employed in the development of new antimicrobial agents.
Medicine: Sulfonamide derivatives, including this compound, have potential applications in the development of drugs for treating bacterial infections and other diseases. Their ability to inhibit specific enzymes makes them valuable in medicinal chemistry.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. It may also find applications in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,6-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
3-Chloro-2,6-diethylbenzenamine: This compound is structurally similar but lacks the sulfonamide group, which significantly alters its chemical properties and applications.
2,6-Diethylbenzenesulfonamide:
3-Chloro-2,6-dimethylbenzenesulfonamide: This compound has methyl groups instead of ethyl groups, leading to differences in steric and electronic effects.
Uniqueness: 3-Chloro-2,6-diethylbenzenesulfonamide is unique due to the combination of chlorine and ethyl substitutions on the benzene ring, along with the sulfonamide group
Propriétés
Formule moléculaire |
C10H14ClNO2S |
|---|---|
Poids moléculaire |
247.74 g/mol |
Nom IUPAC |
3-chloro-2,6-diethylbenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-7-5-6-9(11)8(4-2)10(7)15(12,13)14/h5-6H,3-4H2,1-2H3,(H2,12,13,14) |
Clé InChI |
LPEMYTADHSYDPD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)Cl)CC)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


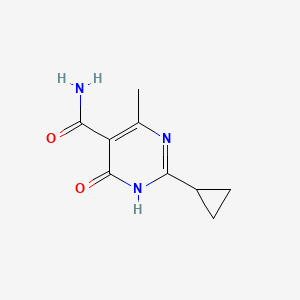

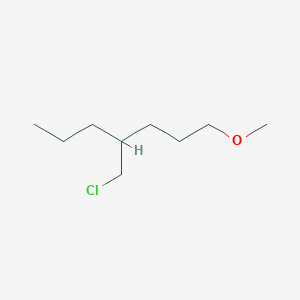

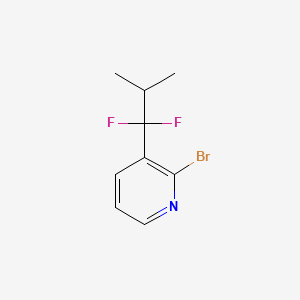
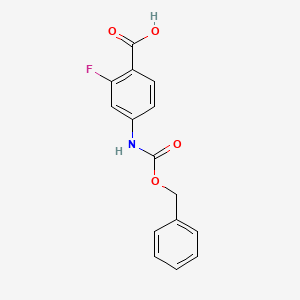
![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B15326287.png)
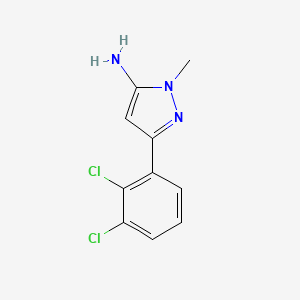
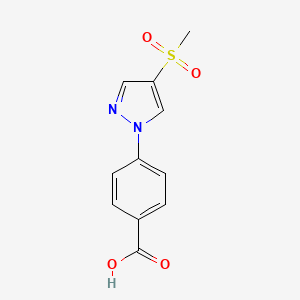
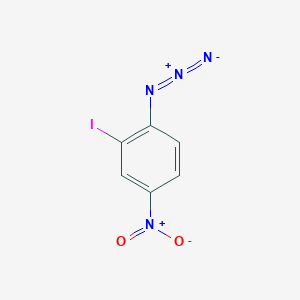
![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)

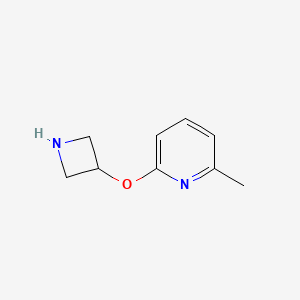
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
